
Prednisolone Impurity 23
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prednisolone Impurity 23 is a chemical compound related to prednisolone, a synthetic glucocorticoid used for its anti-inflammatory and immunosuppressive properties . This compound is often studied in the context of pharmaceutical research to ensure the purity and efficacy of prednisolone-based medications .
Méthodes De Préparation
The synthesis of Prednisolone Impurity 23 involves several steps, typically starting with prednisolone as the base compound. The synthetic routes and reaction conditions can vary, but they generally involve specific reagents and catalysts to induce the desired chemical transformations. Industrial production methods often employ high-performance liquid chromatography (HPLC) to separate and purify the compound .
Analyse Des Réactions Chimiques
Prednisolone Impurity 23 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetonitrile, tetrahydrofuran, and water. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Prednisolone Impurity 23 is utilized in a wide range of scientific research applications. In chemistry, it is used to study the stability and degradation of prednisolone. In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of prednisolone-based drugs. In the pharmaceutical industry, it is crucial for quality control, method validation, and stability studies .
Mécanisme D'action
The mechanism of action of Prednisolone Impurity 23 is closely related to that of prednisolone. It binds to the glucocorticoid receptor, leading to changes in gene expression that result in anti-inflammatory and immunosuppressive effects. The molecular targets and pathways involved include the inhibition of leukocyte migration and decreased capillary permeability .
Comparaison Avec Des Composés Similaires
Prednisolone Impurity 23 is compared with other similar compounds such as hydrocortisone, methylprednisolone, and dexamethasone. While all these compounds share similar anti-inflammatory properties, this compound is unique in its specific structural characteristics and its role in ensuring the purity of prednisolone-based medications .
List of Similar Compounds::- Hydrocortisone
- Methylprednisolone
- Dexamethasone
- Prednisone
Propriétés
Formule moléculaire |
C21H26O5 |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h3-5,7,9,14-16,18,22,24,26H,6,8,10-11H2,1-2H3/t14-,15-,16+,18+,19-,20-,21-/m0/s1 |
Clé InChI |
WFFSJFFZKKRVOE-MKIDGPAKSA-N |
SMILES isomérique |
C[C@]12C[C@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C=CC4=CC(=O)C=C[C@]34C)O |
SMILES canonique |
CC12CC(C3C(C1CCC2(C(=O)CO)O)C=CC4=CC(=O)C=CC34C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B15287068.png)
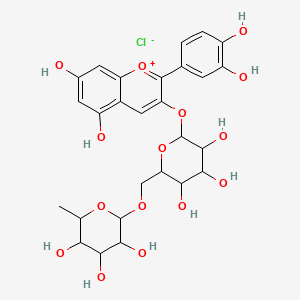
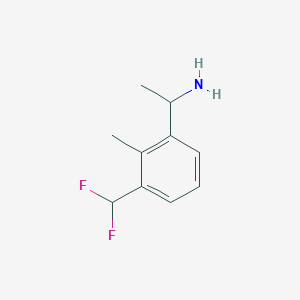
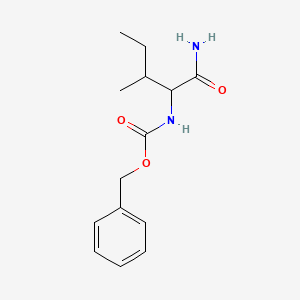

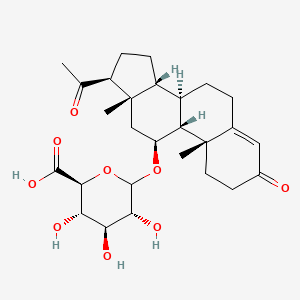
![1-[3-[[3-Amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid](/img/structure/B15287101.png)

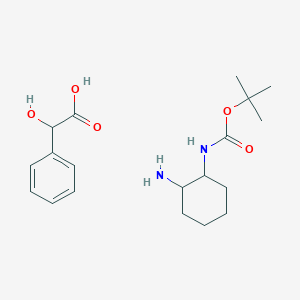
![((12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-6,8-dioxo-3,4,6,8,12,12a-hexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl)oxy)methyl methyl carbonate](/img/structure/B15287130.png)
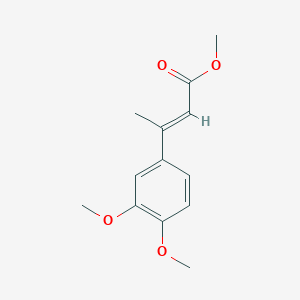
![8-[[(3R,4S,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino]-3-methyl-5-(5-methylpyridin-3-yl)-1H-1,7-naphthyridin-2-one](/img/structure/B15287141.png)

![2-Hydroxy-5-methoxy-3-pentadecyl[1,4]benzoquinone](/img/structure/B15287156.png)
